molecular formula C11H11NO2 B8524356 2-Tetralone-6-carboxamide

2-Tetralone-6-carboxamide

Cat. No.: B8524356
M. Wt: 189.21 g/mol
InChI Key: YIOUHTJSOVVORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tetralone-6-carboxamide is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-oxo-7,8-dihydro-5H-naphthalene-2-carboxamide

InChI

InChI=1S/C11H11NO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-2,5H,3-4,6H2,(H2,12,14)

InChI Key

YIOUHTJSOVVORD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tetralone-6-carboxylic acid, ethylene ketal (395 mg, 2.07 mmol) was co-dissolved in CH2Cl2 (50 mL) with N-hydroxysuccinimide (260 mg, 2.76 mmol) at 0° C. and treated with a slight excess of 1,3-dicyclohexylcarbodiimide (502 mg, 2.50 mmol). The mixture was allowed to warm to ambient temperature over 30 minutes, during which time a fine white precipitate formed. Ammonium chloride (333 mg, 6.23 mmol) and triethylamine (1.58 mL, 12.5 mmol, d=0.797) were added. The solution was stirred at ambient temperature for 16 hours. The suspended urea and salts were filtered away and the solution concentrated in vacuo to a colorless oil. The oil was applied to a silica flash chromatography column and eluted with 50-100% EtOAc in hexanes to yield 250 mg (64%) of 2-tetralone-6-carboxamide, ethylene ketal as a white solid, clean by NMR, TLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene ketal
Quantity
395 mg
Type
reactant
Reaction Step Two
Quantity
502 mg
Type
reactant
Reaction Step Three
Quantity
333 mg
Type
reactant
Reaction Step Four
Quantity
1.58 mL
Type
reactant
Reaction Step Four
Quantity
260 mg
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Tetralone-6-carboxamide ethylene ketal (250 mg, 1.07 mmol) and catalytic p-toluenesulfonic acid were stirred in acetone (50 mL) at ambient temperature for 48 hours. The volatiles were removed in vacuo and the residue triturated in ethyl acetate. The solids were filtered, washed and dried to yield 77.5 mg (38%) of 2-Tetralone-6-carboxamide as a white powder, pure by NMR, TLC. MS.
Name
2-Tetralone-6-carboxamide ethylene ketal
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Tetralone-6-carboxylic acid, ethylene ketal (395 mg, 2.07 mmol) was codissolved in CH2Cl2 (50 mL) with N-hydroxysuccinimide (260 mg, 2.76 mmol) at 0C and treated with a slight excess of 1,3-dicyclohexylcarbodiimide (502 mg, 2.50 mmol). The mixture was allowed to warm to ambient temperature over 30 minutes, during which time a fine white precipitate formed. Ammonium chloride (333 mg, 6.23 mmol) and triethylamine (1.58 mL, 12.5 mmol, d=0.797) were added. The solution was stirred at ambient temperature for 16 hours. The suspended urea and salts were filtered away and the solution concentrated in vacuo to a colorless oil. The oil was applied to a silica flash chromatography column and eluted with 50-100% EtOAc in hexanes to yield 250 mg (64%) of 2-tetralone-6-carboxamide, ethylene ketal as a white solid, clean by NMR, TLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene ketal
Quantity
395 mg
Type
reactant
Reaction Step Two
Quantity
260 mg
Type
reactant
Reaction Step Three
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
502 mg
Type
reactant
Reaction Step Five
Quantity
333 mg
Type
reactant
Reaction Step Six
Quantity
1.58 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

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